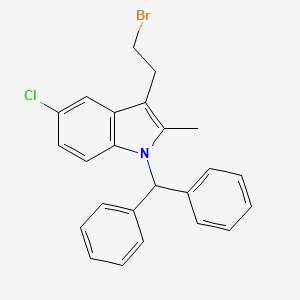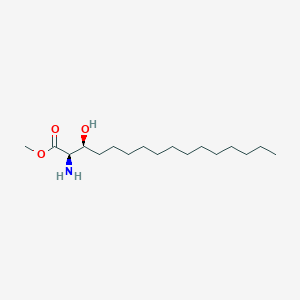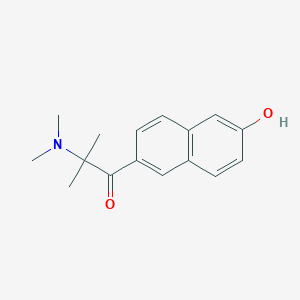![molecular formula C7H16NO5P B14198785 Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate CAS No. 917895-42-2](/img/structure/B14198785.png)
Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate is an organic compound that features both ester and phosphonate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate typically involves the reaction of ethyl acetate with a phosphorylating agent in the presence of a base. One common method involves the use of diethyl phosphite and 3-aminopropanol under basic conditions to form the desired product. The reaction is usually carried out at room temperature and monitored using techniques such as NMR spectroscopy to ensure the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphoryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the ester group under mild conditions.
Major Products Formed
Oxidation: Phosphonate esters.
Reduction: Phosphine oxides.
Substitution: Substituted esters and phosphonates.
Aplicaciones Científicas De Investigación
Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various applications.
Diethyl phosphite: A phosphorylating agent used in organic synthesis.
3-Aminopropanol: An amino alcohol used as a building block in chemical synthesis.
Uniqueness
Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate is unique due to the presence of both ester and phosphonate functional groups, which confer distinct reactivity and potential applications. Its ability to participate in diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
917895-42-2 |
|---|---|
Fórmula molecular |
C7H16NO5P |
Peso molecular |
225.18 g/mol |
Nombre IUPAC |
3-aminopropoxy-(2-ethoxy-2-oxoethyl)phosphinic acid |
InChI |
InChI=1S/C7H16NO5P/c1-2-12-7(9)6-14(10,11)13-5-3-4-8/h2-6,8H2,1H3,(H,10,11) |
Clave InChI |
VKINMRNOUHRVKL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CP(=O)(O)OCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14198711.png)



![1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one](/img/structure/B14198739.png)

![7-[(E)-2-Phenylvinyl]-2H-chromen-2-one](/img/structure/B14198752.png)

![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)


![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)

![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
